molecular formula C13H15N3O B1207031 6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide

6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide

Cat. No. B1207031
M. Wt: 229.28 g/mol
InChI Key: WMOBXLDPECZNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide is a member of carbazoles.

Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antimicrobial Evaluation : Research has demonstrated that derivatives of 6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide exhibit significant antibacterial and antifungal activities. This includes a study where various derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities, comparing favorably with standard drugs like ciprofloxacin and ketoconazole (Mohamed et al., 2016).

Bioinformatic Characterization for Neurodegenerative Diseases

  • Evaluation in Brain Disorders : A study explored Schiff bases derived from 6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide for potential treatment of neurodegenerative diseases like Alzheimer’s. The study applied bioinformatics and computational pharmacological methods, concluding the potential for these compounds as neuropsychiatric drugs (Avram et al., 2021).

Antioxidant and Antitumor Activities

  • Antioxidant and Antitumor Potential : Research has indicated that carbohydrazides, including 6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide, possess potent antioxidant and antitumor properties. This includes studies where novel aromatic C-nucleosides containing these compounds were synthesized, showing significant results (El Sadek et al., 2014).

Synthesis of Novel Derivatives for Diverse Applications

  • Derivative Synthesis for Multiple Uses : Numerous studies have synthesized different derivatives of 6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide for varied applications, including antimicrobial, antifungal, and potential antitumor agents. These studies highlight the versatility and potential of this compound in various scientific fields (Various Authors, 2013-2021).

properties

Product Name

6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

6,7,8,9-tetrahydro-5H-carbazole-3-carbohydrazide

InChI

InChI=1S/C13H15N3O/c14-16-13(17)8-5-6-12-10(7-8)9-3-1-2-4-11(9)15-12/h5-7,15H,1-4,14H2,(H,16,17)

InChI Key

WMOBXLDPECZNAT-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NN

solubility

20.6 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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